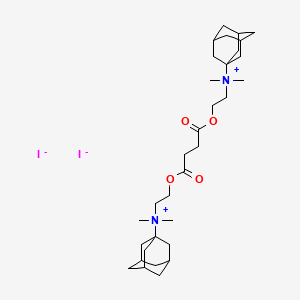
Diadonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diadonium, also known as this compound, is a useful research compound. Its molecular formula is C32H54I2N2O4 and its molecular weight is 784.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Arene Diazonium Salts as Intermediates
Arene diazonium salts serve as crucial intermediates in organic synthesis due to their rich reactivity. They can undergo a variety of transformations, including:
- Electrophilic Aromatic Substitution : Arene diazonium salts can react with nucleophiles to form substituted aromatic compounds.
- Azo Coupling Reactions : They are commonly used in azo coupling to synthesize azo dyes, which have applications in textiles and food coloring.
- Gomberg–Bachmann Reaction : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Catalysis
Diazonium-Based Catalysts
Recent studies have highlighted the potential of diazonium salts in catalyst design:
- Immobilization of Enzymes : Diazonium salts can be grafted onto surfaces to immobilize enzymes like glucose oxidase and horseradish peroxidase. This immobilization enhances the stability and reusability of the enzymes in biosensors .
- Electrochemical Catalysis : Diazonium-modified electrodes have been developed for electrochemical applications, including the oxidation of glucose and sensing of biomolecules like β-nicotinamide adenine dinucleotide .
Biosensing Applications
Development of Biosensors
Diazonium compounds have found extensive use in biosensing technologies:
- Detection of Biomolecules : By modifying electrodes with diazonium salts, researchers have created sensitive biosensors capable of detecting various biomolecules, including hydrogen peroxide and ochratoxin A. The incorporation of diazonium intermediates enhances the sensitivity and specificity of these sensors .
- DNA-Conjugated Aryl Diazonium Intermediates : Recent advancements involve using DNA-conjugated diazonium intermediates for biosensing applications, allowing for more precise detection methods in biomedical research .
Nanotechnology
Modification of Nanoparticles
In nanotechnology, diazonium salts are utilized for surface modification:
- Gold Nanoparticles Functionalization : Diazonium salts are employed to modify gold nanoparticles for biomedical applications. This modification improves the stability and functionality of nanoparticles in drug delivery systems .
- Synthesis of Nanocomposites : The ability to graft diazonium salts onto various substrates enables the creation of nanocomposites with tailored properties for specific applications in electronics and materials science .
Case Studies
Analyse Chemischer Reaktionen
Substitution Reactions
Substitution reactions involve displacement of the diazo group (N2) by nucleophiles, releasing nitrogen gas.
Sandmeyer Reaction
Aromatic diazonium salts react with copper(I) halides or cyanide to form aryl halides or nitriles. For example:
ArN2+Cl−+CuCN→ArCN+N2↑+CuCl
-
Mechanism : A radical pathway initiated by single-electron transfer from copper, leading to aryl radical intermediates .
-
Scope : Effective for introducing −Cl, −Br, −I, and −CN groups .
Hydrolysis to Phenols
Warming diazonium salts in aqueous media yields phenols:
ArN2+Cl−+H2OΔArOH+N2↑+HCl
-
Kinetics : First-order dependence on diazonium salt concentration, with activation energy (Ea) calculated as 127 kJ/mol .
Balz-Schiemann Reaction
Fluorobenzene derivatives form via diazonium tetrafluoroborate thermolysis:
ArN2+BF4−ΔArF+N2↑+BF3
Coupling Reactions
Coupling retains the diazo group, forming azo compounds through electrophilic aromatic substitution.
Data-Driven Reaction Optimization
Experimental studies highlight solvent, temperature, and stoichiometry effects:
Table 1: Solvent Impact on Indazole vs. Triazole Formation
| Solvent | Indazole Yield (%) | Triazole Yield (%) |
|---|---|---|
| DMF | 78 | <5 |
| DCE | 0 | 82 |
| DMSO | 37 | <5 |
Table 2: pH and Flow Rate Effects on Diazonium Quench
| pH | Flow Rate (mL/min) | Conversion (%) |
|---|---|---|
| 2.0 | 0.5 | 95 |
| 3.5 | 1.0 | 88 |
| 5.0 | 0.2 | 72 |
Stability and Decomposition Pathways
Diazonium salts are thermally unstable, decomposing explosively in dry states. Stabilization strategies include:
-
Electrografting : Immobilization on electrodes enhances catalyst durability (e.g., hydrogenase retention for >30 days) .
-
Low-Temperature Storage : Maintain below 5°C during synthesis .
Biaryl Coupling
Two diazonium salts couple under reducing conditions to form biaryls:
2ArN2+BF4−CuAr Ar+2N2↑+2BF3
Hydrogen Replacement
Reduction with hypophosphorous acid replaces N2+ with H:
ArN2+Cl−+H3PO2→ArH+N2↑+H3PO3+HCl .
Diazonium chemistry bridges synthetic organic and materials science, enabling precise functionalization of aromatic systems. Advances in solvent engineering and flow systems continue to expand their utility in sustainable synthesis.
Eigenschaften
CAS-Nummer |
26660-43-5 |
|---|---|
Molekularformel |
C32H54I2N2O4 |
Molekulargewicht |
784.6 g/mol |
IUPAC-Name |
1-adamantyl-[2-[4-[2-[1-adamantyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C32H54N2O4.2HI/c1-33(2,31-17-23-11-24(18-31)13-25(12-23)19-31)7-9-37-29(35)5-6-30(36)38-10-8-34(3,4)32-20-26-14-27(21-32)16-28(15-26)22-32;;/h23-28H,5-22H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OUQJBAMGFRMBRL-UHFFFAOYSA-L |
SMILES |
C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-].[I-] |
Synonyme |
diadonium N,N-(2,2'-(succinyldioxy)diethyl)bis(N-(2-adamantyl)dimethylammonium hydroxide) succinic acid-bis-(adamantyldimethylammonium) ethyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















